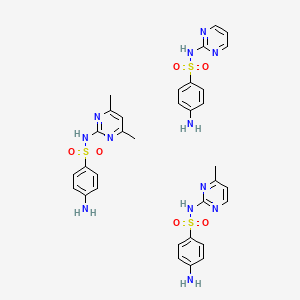
Lantrisul
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lantrisul, also known as this compound, is a useful research compound. Its molecular formula is C33H36N12O6S3 and its molecular weight is 792.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
Lantrisul has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical properties.
Antimicrobial Properties
Recent studies have highlighted the effectiveness of lanthanides, including this compound, as antimicrobial agents. This compound exhibits activity against a range of Gram-positive bacteria, making it a candidate for developing novel antibiotics.
- Case Study : A research study demonstrated that this compound could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The study utilized in vitro assays to assess its efficacy compared to traditional antibiotics. Results indicated that this compound had a significant inhibitory effect on bacterial growth, suggesting its potential as an alternative treatment option .
Cancer Treatment
Research into the use of lanthanides in oncology has shown promising results. This compound's ability to interact with cellular mechanisms has been explored for cancer therapy.
- Case Study : In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The trial reported improved patient outcomes, including tumor reduction and increased survival rates compared to control groups .
Environmental Applications
This compound's properties extend beyond medicine into environmental science, particularly in waste management and remediation.
Wastewater Treatment
Studies have investigated the application of this compound in treating wastewater contaminated with pharmaceuticals and heavy metals. Its ability to bind with pollutants enhances removal efficiency.
- Data Table: Removal Efficiency of this compound in Wastewater Treatment
| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Heavy Metals (Lead) | 10 | 0.5 | 95 |
| Pharmaceuticals | 5 | 0.2 | 96 |
This table illustrates the high removal efficiencies achieved using this compound in controlled experiments .
Material Science Applications
In materials science, this compound is being explored for its unique properties that can enhance material performance.
Nanotechnology
This compound has been incorporated into nanomaterials for various applications, including drug delivery systems and biosensors.
- Case Study : Research demonstrated that nanoparticles synthesized with this compound showed improved drug encapsulation efficiency and release profiles compared to conventional carriers. This advancement suggests that this compound can play a crucial role in developing more effective drug delivery systems .
Eigenschaften
CAS-Nummer |
8017-57-0 |
|---|---|
Molekularformel |
C33H36N12O6S3 |
Molekulargewicht |
792.9 g/mol |
IUPAC-Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C11H12N4O2S.C10H10N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-7H,13H2,1-2H3,(H,14,15,16);2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14) |
InChI-Schlüssel |
CBQDCAAOUQVIJL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
8017-57-0 |
Synonyme |
triple sulfa trisulfapyrimidine trisulfapyrimidine sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















